Cas no 901923-78-2 (1-(thiophen-2-ylmethyl)piperidine-4-carboxylic acid)
1-(thiophen-2-ylmethyl)piperidine-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 1 - (Thien - 2 - ylmethyl)piperidine - 4 - carboxylic acid
- 1-(thiophen-2-ylmethyl)piperidine-4-carboxylic Acid
- BLB92378
- AKOS005289551
- F79432
- 901923-78-2
- 1-[(thiophen-2-yl)methyl]piperidine-4-carboxylic acid
- F1907-3300
- MFCD05169818
- 1-(2-Thienylmethyl)-4-piperidinecarboxylic acid
- CS-0321921
- SB43345
- TS-03212
- 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid
- 1-(thiophen-2-ylmethyl)piperidine-4-carboxylicAcid
- 1-(thiophen-2-ylmethyl)piperidine-4-carboxylic acid
-
- MDL: MFCD05169818
- Inchi: 1S/C11H15NO2S/c13-11(14)9-3-5-12(6-4-9)8-10-2-1-7-15-10/h1-2,7,9H,3-6,8H2,(H,13,14)
- InChI Key: ZXNYZXNHHNYIQC-UHFFFAOYSA-N
- SMILES: S1C=CC=C1CN1CCC(C(=O)O)CC1
Computed Properties
- Exact Mass: 225.08234989g/mol
- Monoisotopic Mass: 225.08234989g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.8
- Topological Polar Surface Area: 68.8Ų
1-(thiophen-2-ylmethyl)piperidine-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM325193-1g |
1-(Thiophen-2-ylmethyl)piperidine-4-carboxylic acid |
901923-78-2 | 95% | 1g |
$361 | 2021-08-18 | |
| TRC | T121686-100mg |
1-(2-thienylmethyl)-4-piperidinecarboxylic acid |
901923-78-2 | 100mg |
$ 50.00 | 2022-06-03 | ||
| TRC | T121686-500mg |
1-(2-thienylmethyl)-4-piperidinecarboxylic acid |
901923-78-2 | 500mg |
$ 185.00 | 2022-06-03 | ||
| TRC | T121686-1g |
1-(2-thienylmethyl)-4-piperidinecarboxylic acid |
901923-78-2 | 1g |
$ 275.00 | 2022-06-03 | ||
| Chemenu | CM325193-1g |
1-(Thiophen-2-ylmethyl)piperidine-4-carboxylic acid |
901923-78-2 | 95% | 1g |
$208 | 2023-01-18 | |
| Advanced ChemBlocks | P35276-500MG |
1-(2-Thienylmethyl)-4-piperidinecarboxylic acid |
901923-78-2 | 95% | 500MG |
$110 | 2023-07-11 | |
| Advanced ChemBlocks | P35276-1G |
1-(2-Thienylmethyl)-4-piperidinecarboxylic acid |
901923-78-2 | 95% | 1G |
$190 | 2023-09-15 | |
| Advanced ChemBlocks | P35276-5G |
1-(2-Thienylmethyl)-4-piperidinecarboxylic acid |
901923-78-2 | 95% | 5G |
$505 | 2023-09-15 | |
| Life Chemicals | F1907-3300-0.25g |
1-(thiophen-2-ylmethyl)piperidine-4-carboxylic acid |
901923-78-2 | 95%+ | 0.25g |
$267.0 | 2023-09-07 | |
| Life Chemicals | F1907-3300-0.5g |
1-(thiophen-2-ylmethyl)piperidine-4-carboxylic acid |
901923-78-2 | 95%+ | 0.5g |
$282.0 | 2023-09-07 |
1-(thiophen-2-ylmethyl)piperidine-4-carboxylic acid Related Literature
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
Additional information on 1-(thiophen-2-ylmethyl)piperidine-4-carboxylic acid
Introduction to 1-(thiophen-2-ylmethyl)piperidine-4-carboxylic acid (CAS No. 901923-78-2)
1-(thiophen-2-ylmethyl)piperidine-4-carboxylic acid, identified by the CAS number 901923-78-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the piperidine class of heterocyclic amines, characterized by a six-membered ring containing one nitrogen atom and five carbon atoms. The presence of a thiophene moiety at the 2-position of the piperidine ring introduces unique electronic and steric properties, making it a valuable scaffold for the development of bioactive molecules.
The structural features of 1-(thiophen-2-ylmethyl)piperidine-4-carboxylic acid contribute to its potential as a pharmacophore in drug discovery. The thiophene ring, known for its aromatic stability and ability to engage in π-stacking interactions, enhances the compound's binding affinity to biological targets. Additionally, the piperidine core is a common motif in many approved drugs, owing to its favorable pharmacokinetic properties and low toxicity profile. The carboxylic acid functional group at the 4-position provides a site for further chemical modification, allowing for the synthesis of derivatives with tailored biological activities.
In recent years, there has been growing interest in thiophene-piperidine hybrids due to their demonstrated efficacy in modulating various biological pathways. For instance, studies have shown that compounds incorporating this motif exhibit promising activity against neurological disorders, such as Alzheimer's disease and Parkinson's disease. The ability of 1-(thiophen-2-ylmethyl)piperidine-4-carboxylic acid to interact with neurotransmitter receptors and ion channels makes it a compelling candidate for further investigation.
Moreover, the compound has shown potential in anticancer research. Emerging evidence suggests that thiophene-piperidine derivatives can inhibit the growth of tumor cells by targeting key signaling pathways involved in cell proliferation and apoptosis. The structural versatility of 1-(thiophen-2-ylmethyl)piperidine-4-carboxylic acid allows medicinal chemists to explore diverse chemical modifications aimed at optimizing its antitumor activity. For example, introduction of halogen atoms or other substituents into the thiophene ring can enhance its ability to disrupt cancer cell metabolism and survival mechanisms.
The synthesis of 1-(thiophen-2-ylmethyl)piperidine-4-carboxylic acid typically involves multi-step organic reactions, starting from commercially available precursors such as thiophene derivatives and piperidine-based compounds. Advanced synthetic methodologies, including cross-coupling reactions like Suzuki-Miyaura coupling, have been employed to construct the desired thiophene-piperidine linkage efficiently. These synthetic strategies ensure high yield and purity, which are critical for subsequent pharmacological evaluation.
Recent advances in computational chemistry have further facilitated the design and optimization of 1-(thiophen-2-ylmethyl)piperidine-4-carboxylic acid derivatives. Molecular docking studies have been instrumental in predicting binding affinities and identifying potential lead compounds for drug development. By leveraging computational models, researchers can accelerate the discovery process and minimize experimental trial-and-error approaches.
In clinical settings, 1-(thiophen-2-ylmethyl)piperidine-4-carboxylic acid may serve as an intermediate in the production of novel therapeutics targeting neurological and oncological disorders. Its structural framework offers a robust platform for developing drugs with improved efficacy and reduced side effects compared to existing treatments. As research progresses, preclinical studies will be essential to evaluate its safety profile and therapeutic potential before human trials can commence.
The role of 1-(thiophen-2-ylmethyl)piperidine-4-carboxylic acid in drug discovery is further underscored by its compatibility with modern biotechnological approaches. For instance, it can be incorporated into peptidomimetics or used as a building block for generating libraries of compounds for high-throughput screening. Such applications highlight its versatility as a chemical entity with broad utility across multiple disciplines within pharmaceutical science.
In conclusion,1-(thiophen-2-ylmethyl)piperidine-4-carboxylic acid (CAS No. 901923-78-2) represents a promising candidate for further exploration in medicinal chemistry. Its unique structural features and demonstrated biological relevance position it as a key component in the development of next-generation therapeutics aimed at addressing complex diseases. Continued research efforts will likely uncover additional applications for this compound, reinforcing its importance in modern drug discovery initiatives.
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